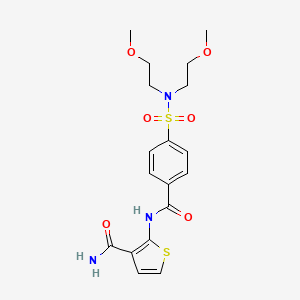

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S2/c1-26-10-8-21(9-11-27-2)29(24,25)14-5-3-13(4-6-14)17(23)20-18-15(16(19)22)7-12-28-18/h3-7,12H,8-11H2,1-2H3,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKPSCUBDOKSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Addition of the Sulfamoyl Group: The final step involves the reaction of the intermediate product with N,N-bis(2-methoxyethyl)sulfamoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities

Biological Activity

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other therapeutic applications. The information presented here is derived from diverse scientific sources, including research articles, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 517.62 g/mol. The structure features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are known to contribute to its biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 517.62 g/mol |

| Key Functional Groups | Thiophene, Carboxamide, Sulfamoyl |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, benzamide derivatives have shown efficacy against various bacterial and fungal strains. The sulfamoyl group is particularly noted for enhancing antimicrobial activity through mechanisms such as enzyme inhibition and disruption of microbial cell walls.

Anticancer Properties

Recent studies have explored the potential of this compound in cancer treatment. For instance, it has been observed that compounds containing thiophene structures can inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that related compounds significantly inhibited cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines.

Case Study: CDK Inhibition

- Compound Tested : Related thiophene derivatives

- Target Enzymes : CDK2 and CDK9

- Results : IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9 were reported, indicating potent inhibitory effects on cancer cell growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are critical in inflammatory pathways.

Table 2: Summary of Biological Activities

Q & A

Q. Key Characterization Data :

| Technique | Expected Data | Reference |

|---|---|---|

| 1H NMR | δ 8.2–8.5 ppm (aromatic protons) | |

| IR | ~1650 cm⁻¹ (amide C=O stretch) | |

| HPLC | Retention time: 12–14 min (C18 column) |

Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Answer:

Contradictions often arise from differences in assay conditions or cellular uptake efficiency. Methodological strategies include:

- Solubility Optimization : Use co-solvents (e.g., DMSO with PEG-400) to enhance cellular permeability .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to identify metabolites interfering with activity .

- Target Engagement Studies : Employ techniques like SPR (Surface Plasmon Resonance) to confirm direct binding to the intended biological target .

- Dose-Response Analysis : Reconcile discrepancies by testing a broader concentration range (e.g., 0.1 nM–100 μM) to account for off-target effects .

Q. Example Workflow :

Validate in vitro enzyme inhibition (IC50) .

Cross-check with cellular viability assays (MTT/PrestoBlue) .

Perform pharmacokinetic profiling (Caco-2 permeability, plasma protein binding) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirms regiochemistry of sulfamoyl and benzamido groups. Look for split signals in 1H NMR due to hindered rotation in the sulfamoyl group .

- Mass Spectrometry (HRMS) : Verifies molecular weight (expected [M+H]+: ~520–550 Da) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the thiophene core (if crystalline) .

- HPLC-PDA : Ensures purity (>95%) and detects trace impurities .

Advanced: How can reaction yields be improved during sulfamoylation?

Answer:

Low yields often stem from moisture sensitivity or competing side reactions. Optimization strategies:

- Moisture Control : Use Schlenk-line techniques or molecular sieves to maintain anhydrous conditions .

- Catalyst Screening : Replace TEA with stronger bases (e.g., DBU) to accelerate sulfamoyl chloride activation .

- Temperature Modulation : Perform reactions at 0–5°C to minimize hydrolysis of sulfamoyl chloride .

Q. Case Study :

- Baseline Yield : 45% (room temperature, TEA catalyst) .

- Optimized Yield : 72% (0°C, DBU catalyst, molecular sieves) .

Basic: What biological targets are hypothesized for this compound?

Answer:

Based on structural analogs:

- Kinase Inhibition : The sulfamoyl group may interact with ATP-binding pockets (e.g., EGFR, VEGFR) .

- Carbonic Anhydrase IX : Sulfonamide derivatives are known inhibitors of this cancer-associated enzyme .

- Antimicrobial Targets : Thiophene-carboxamides disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .

Q. Validation Methods :

- Docking Simulations : Use AutoDock Vina to predict binding poses .

- Enzyme Assays : Measure IC50 against purified targets .

Advanced: How to address instability in aqueous buffers during bioassays?

Answer:

Instability may result from hydrolysis of the sulfamoyl or methoxyethyl groups. Solutions include:

- Buffer pH Adjustment : Maintain pH 7.4–7.6 to slow hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .

- Stabilizer Addition : Use antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate the compound .

Q. Degradation Half-Life Data :

| Condition | Half-Life (h) | Reference |

|---|---|---|

| PBS (pH 7.4, 25°C) | 6.2 | |

| PBS + 5% DMSO | 12.8 |

Basic: What are the key structural features influencing bioactivity?

Answer:

- Sulfamoyl Group : Enhances binding to anion-binding pockets in enzymes .

- Methoxyethyl Side Chains : Improve solubility and reduce plasma protein binding .

- Thiophene Core : Provides rigidity and π-stacking interactions with aromatic residues in targets .

Q. Structure-Activity Relationship (SAR) Trends :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of sulfamoyl group | Loss of kinase inhibition | |

| Replacement of thiophene | Reduced cytotoxicity |

Advanced: How to design a SAR study for optimizing potency?

Answer:

Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the benzamido group .

In Silico Screening : Use QSAR models to prioritize analogs with predicted lower IC50 values .

Parallel Synthesis : Employ automated platforms (e.g., Chemspeed) to generate 50–100 derivatives for high-throughput screening .

Q. Example Design :

- Variable Groups : Benzamido (R = F, Cl, OMe), methoxyethyl (n = 1–3).

- Assays : Enzymatic IC50, cellular EC50, logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.